molecular formula C13H18N2O2 B1403178 Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate CAS No. 847406-21-7

Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate

Cat. No. B1403178
M. Wt: 234.29 g/mol
InChI Key: QOIQAQABPYFVQV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .


Synthesis Analysis

The synthesis of this compound involves several steps. The intermediate 9 was reacted with 3- (dimethylamino)-1– (3-pyridinyl)prop-2-en-1-one in the presence of NaOH under reflux condition in ethanol for 72 hours to give 10 which was then converted to 11 upon reaction with hydrazine hydrate in refluxing ethanol .


Molecular Structure Analysis

The molecular formula of this compound is C13H18N2O2 . It has a molecular weight of 234.29 g/mol .


Chemical Reactions Analysis

Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

It is stored at room temperature . The InChI code for this compound is 1S/C13H18N2O2/c1-2-17-13 (16)11-5-9-15 (10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3 .

Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate, a compound related to Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate, is used in the synthesis of complex molecules like pyrimidines and isoquinolines. These compounds are important in the field of organic chemistry and have potential applications in drug development (Paronikyan et al., 2016).

Development of Tuberculosis Inhibitors

A series of compounds, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. These compounds show promise as inhibitors and are part of ongoing research to combat tuberculosis (Jeankumar et al., 2013).

Phosphine-Catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate, related to Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate, is utilized in phosphine-catalyzed [4 + 2] annulation. This process is significant in creating tetrahydropyridines, which are useful intermediates in various chemical syntheses (Zhu et al., 2003).

Antibacterial Applications

Ethyl pyridine-4-carboxylate and related compounds have been investigated for their antibacterial activity. These studies are crucial in the search for new antibacterial agents, especially in the context of increasing antibiotic resistance (Singh & Kumar, 2015).

Photophysical Investigations

The compound ECPC, related to Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate, has been studied for its photophysical properties. These investigations have potential applications in understanding the behavior of such compounds under different conditions, which can be crucial for their use in various scientific and industrial applications (Alsharif et al., 2018).

Safety And Hazards

The compound is classified as highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

ethyl 1-pyridin-3-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-8-15(9-6-11)12-4-3-7-14-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIQAQABPYFVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(pyridin-3-yl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BM Vincent, DF Tardiff, JS Piotrowski, R Aron… - Cell reports, 2018 - cell.com
The lack of disease-modifying treatments for neurodegenerative disease stems in part from our rudimentary understanding of disease mechanisms and the paucity of targets for …
Number of citations: 106 www.cell.com

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